molecular formula C10H13BrN2O B3198712 N-(3-aminopropyl)-3-bromobenzamide CAS No. 1016507-95-1

N-(3-aminopropyl)-3-bromobenzamide

Cat. No.: B3198712
CAS No.: 1016507-95-1
M. Wt: 257.13 g/mol
InChI Key: XLAVKJAJILOEIR-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-bromobenzamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment Research

N-(3-Aminopropyl)-3-bromobenzamide has shown potential in cancer treatment research. A study discovered a compound, AZD4877, from a series of novel kinesin spindle protein (KSP) inhibitors, which exhibited biochemical potency suitable for clinical development. This compound, related to this compound, induced cellular death by arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).

Chemical Synthesis

In chemical synthesis, derivatives of this compound have been utilized in various reactions. For example, the CuI-catalyzed reaction of o-bromobenzamide derivatives with 1,3-diketones was used to synthesize 3-substituted isocoumarins (Cai, Wang, & Xi, 2012). Another study synthesized N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives as potential antiociceptive-antimicrobial agents, using a similar chemical structure (Koçyiğit-Kaymakçıoğlu et al., 2008).

Development of Novel Pharmaceuticals

This compound derivatives have been explored for developing new pharmaceuticals. A study involved the synthesis of novel N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which showed potential as anti-enterovirus 71 agents, suggesting its use in antiviral drug development (Ji et al., 2013).

Material Science and Catalysis

In material science and catalysis, derivatives of this compound have been applied. For instance, N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, a derivative, was grafted onto mesoporous silicas, demonstrating its use as an efficient and reusable catalyst for Knoevenagel condensation in aqueous media (Zhao et al., 2010).

Properties

IUPAC Name

N-(3-aminopropyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAVKJAJILOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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